Meriolin 7 -

Meriolin 7

Catalog Number: EVT-10982218
CAS Number:
Molecular Formula: C14H15N5O2
Molecular Weight: 285.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meriolin 7 is a compound belonging to a class of synthetic derivatives known as meriolins, which are characterized by their structural similarity to naturally occurring (aza)indole alkaloids such as variolins and meridianins. Meriolins exhibit significant biological activity, particularly as inhibitors of cyclin-dependent kinases (CDKs), making them of interest in cancer research and therapeutic applications. The compound was first synthesized in 2001 by researchers including Meijer and has since been the subject of various studies exploring its synthesis, biological activity, and potential applications in oncology .

Source and Classification

Meriolin 7 is classified as a synthetic hybrid compound derived from the natural products variolins and meridianins. Its molecular structure features a pyrimidinyl group attached to a 7-azaindole core, which is pivotal for its kinase inhibitory activity. This compound is part of a broader family of meriolin derivatives that have been synthesized for screening in drug discovery programs aimed at identifying new cancer therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of meriolin derivatives, including meriolin 7, typically involves multiple steps that may include borylation, Suzuki coupling, and other organic transformations. For example, one efficient synthetic route for meriolin 16 (a related derivative) utilizes the Masuda borylation-Suzuki coupling sequence. This method starts with iodination and tosylation of 4-methoxy-7-azaindole, followed by coupling with a pyridine derivative to yield the final product in high yield .

The synthesis can be summarized in these steps:

  1. Iodination: Conversion of 4-methoxy-7-azaindole to 3-iodo-4-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  2. Borylation and Coupling: Performing the borylation-Suzuki coupling with a suitable boronic acid.
  3. Detosylation: Removing the tosyl group to yield the final meriolin derivative.

These methods allow for the rapid generation of various meriolin derivatives with varying substituents, enabling structure-activity relationship studies .

Molecular Structure Analysis

Structure and Data

Meriolin 7 possesses a complex molecular structure characterized by its unique arrangement of atoms that confer its biological properties. The core structure includes a pyrimidine ring attached to a 7-azaindole framework. The specific arrangement allows for interaction with target kinases.

Key structural data include:

  • Molecular Formula: C₁₃H₈N₄
  • Molecular Weight: Approximately 232.23 g/mol
  • Key Functional Groups: Pyrimidine and azaindole moieties.

The three-dimensional conformation of meriolin derivatives has been studied using X-ray crystallography and computational modeling, revealing insights into their binding interactions with kinase targets .

Chemical Reactions Analysis

Reactions and Technical Details

Meriolin 7 participates in various chemical reactions that are critical for its synthesis and biological activity. Notably, it acts as an inhibitor of cyclin-dependent kinases through competitive inhibition mechanisms. The reactions can be categorized as follows:

  1. Kinase Inhibition: Meriolin 7 binds to the ATP-binding site of CDKs, preventing substrate phosphorylation.
  2. Apoptosis Induction: Studies have shown that meriolin derivatives can trigger apoptosis in cancer cell lines by activating mitochondrial pathways, leading to caspase activation and cell death .
  3. Chemical Stability: The stability of meriolin 7 under physiological conditions is essential for its potential therapeutic applications.

These reactions highlight the compound's role not only as a synthetic entity but also as an active agent in cellular processes.

Mechanism of Action

Process and Data

The mechanism of action of meriolin 7 primarily involves its role as a cyclin-dependent kinase inhibitor. By binding to CDKs, it disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Key points regarding its mechanism include:

  • Target Kinases: Meriolin 7 shows potent inhibitory effects on various CDKs.
  • Induction of Apoptosis: It activates apoptotic signaling pathways even in the presence of anti-apoptotic proteins like Bcl-2.
  • Rapid Action: The induction of apoptosis occurs within hours of exposure to the compound .

This mechanism underscores its potential utility in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the azaindole structure.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for characterization .

Applications

Scientific Uses

Meriolin 7 has several promising applications in scientific research:

  • Cancer Research: As a potent inhibitor of cyclin-dependent kinases, it is being explored for its potential use in treating various cancers.
  • Drug Development: Ongoing studies are focused on optimizing meriolin derivatives for enhanced potency and selectivity against specific cancer types.
  • Biological Studies: Used in assays to study cell cycle regulation and apoptosis mechanisms.

The ongoing research into meriolin compounds continues to reveal their potential as valuable tools in pharmacology and therapeutic development .

Introduction to Marine Alkaloid Hybrids as Kinase Inhibitory Scaffolds

Marine ecosystems represent biochemical treasure troves yielding structurally complex alkaloids with potent bioactivities. Among these, variolin B and meridianins emerged as distinct structural classes with kinase inhibitory properties, providing foundational scaffolds for rational drug design. The structural hybridization of these marine-derived alkaloids culminated in the development of meriolins, a novel class of semisynthetic compounds designed to overcome the limitations of their natural precursors while amplifying their therapeutic potential. Within this continuum, Meriolin 7 occupies a critical position as a rationally engineered derivative that exemplifies the strategic optimization of marine alkaloid pharmacology through synthetic chemistry [6] [10].

Phylogenetic Origins of Variolin B and Meridianins in Marine Ecosystems

The phylogenetic foundations of meriolin derivatives trace to evolutionarily distant marine invertebrates inhabiting ecologically extreme environments:

  • Variolin B provenance: Isolated from the Antarctic sponge Kirkpatrickia variolosa (class Demospongiae, order Poecilosclerida) collected near the South Orkney Islands. This sessile filter-feeder thrives in near-freezing temperatures (-1.9°C to 2°C) under extreme hydrostatic pressure (100-500m depth), conditions believed to drive unique biosynthetic pathways [6] [10].
  • Meridianin provenance: Derived from the sub-Antarctic tunicate Aplidium meridianum (class Ascidiacea, order Aplousobranchia) near South Georgia's volcanic slopes. These colonial organisms inhabit highly oxygenated, turbulent waters (5-10°C) with intense UV exposure, potentially influencing their brominated indole alkaloid production [6] [10].
  • Structural adaptations: Marine biosynthetic pressures yielded distinct molecular frameworks:
  • Variolin B: Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine core with 2-aminopyrimidine substitution
  • Meridianins: 3-(2-aminopyrimidinyl)indole architecture with variable bromination
  • Ecological significance: Bromination enhances membrane permeability and target binding in cold marine environments, while nitrogen-rich cores facilitate hydrogen bonding with kinase targets [6] [10].

Table 1: Structural and Phylogenetic Comparison of Meriolin Precursors

ParameterVariolin BMeridianins
Source OrganismKirkpatrickia variolosa (Demosponge)Aplidium meridianum (Tunicate)
Collection Depth100-500m10-30m
Water Temperature-1.9°C to 2°C5-10°C
Core StructurePyridopyrrolopyrimidine3-(2-Aminopyrimidinyl)indole
HalogenationNon-halogenatedPosition-specific bromination (C-5,6,7)
Bioactivity ProfileAntiviral (HSV-1), cytotoxic (P388)Kinase inhibition (CDKs, PKA), cytotoxic

Rationale for Hybridization: Structural Synergy in Meriolin Design

The hybridization strategy addressed fundamental pharmacological limitations inherent to the natural alkaloids through rational scaffold fusion:

  • Natural compound limitations:
  • Variolin B: Synthetic inaccessibility (≥8 steps, <15% yield), poor solubility, metabolic instability
  • Meridianins: Moderate potency (IC₅₀ >1μM against CDKs), limited kinase selectivity
  • Pharmacokinetic challenges: Low oral bioavailability and rapid hepatic clearance [4] [6]

  • Hybridization advantages:

  • Simplified architecture: Replacement of variolin's complex tetracyclic core with 7-azaindole (pyrrolopyridine) enhanced synthetic feasibility while preserving hydrogen-bonding capacity
  • Conserved pharmacophores: Retention of the 2-aminopyrimidine moiety critical for ATP-competitive kinase binding
  • Stereoelectronic optimization: Introduction of heteroatoms at position 7 improved dipole-dipole interactions with kinase hinge regions [6] [9]

  • Enhanced kinase interactions:

  • Meriolins form dual hydrogen bonds via the 7-azaindole nitrogen (N1-H) and pyrimidine amino group with kinase backbone residues (e.g., CDK2 Glu81 and Leu83)
  • Hydrophobic envelope complementarity: Planar biheteroaryl system penetrates kinase hydrophobic pockets inaccessible to bulkier natural precursors
  • Selectivity modulation: Electronic effects from azaindole nitrogen increased discrimination between CDK isoforms versus off-target kinases [4] [9]

Table 2: Kinase Inhibition Selectivity Profile of Meriolin Hybrids vs Precursors

Kinase TargetMeridianin G IC₅₀ (μM)Variolin B IC₅₀ (μM)Meriolin 3 IC₅₀ (nM)Selectivity Ratio
CDK1/Cyclin B25.01.27.0350-fold vs meridianin
CDK2/Cyclin A>1000.840.0>2500-fold vs meridianin
CDK5/p2515.00.980.0188-fold vs meridianin
GSK-3β8.015.0450.018-fold vs meridianin
PKA3.0>50>10,000>3-fold selectivity window

Meriolin 7 within the Semisynthetic Derivative Continuum

Meriolin 7 exemplifies the systematic structure-activity optimization within the meriolin series, distinguished by specific structural modifications:

  • Position in synthetic continuum:
  • First-generation: Meriolin 1-5 (unsubstituted 7-azaindoles)
  • Second-generation: Meriolin 6-15 (halogenated and alkoxy-substituted derivatives)
  • Third-generation: Meriolin 16-36 (aminopyridyl congeners with extended pharmacophores) [9]

  • Structural specifications:

  • Core: 3-(Pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (7-azaindole)
  • Substituent pattern: 4-Alkoxy modification with optimized chain length
  • Key functional groups: Unsubstituted indolic N-H, 2-aminopyrimidine, lipophilic sidechain [9] [10]

  • Synthetic rationale:

  • Lipophilicity optimization: Alkoxy chains enhance membrane permeability versus hydrophilic early derivatives
  • Conformational constraint: Ether linkage restricts sidechain rotation, reducing entropic penalty upon target binding
  • Metabolic stabilization: Replacement of metabolically labile bromine with stable alkoxy groups [9]

  • Synthetic methodology:

  • Key reaction: One-pot Masuda borylation-Suzuki coupling (MBSC) sequence
  • Step 1: Iodination/N-tosylation of 4-alkoxy-7-azaindole → 3-iodo-4-alkoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridine (94% yield)
  • Step 2: Masuda borylation with pinacol borane/Pd catalyst
  • Step 3: Suzuki coupling with 4-bromopyridin-2-amine → Meriolin 7 (overall 76% yield after deprotection)
  • Advantages: Concise (3 steps), catalyst economy (single Pd source), scalability (>10g demonstrated) [3] [6]

Table 3: Synthetic Evolution Leading to Meriolin 7

GenerationRepresentative DerivativesCore ModificationSynthetic ApproachKey Advancement
Proto-hybridsMeriolin 1-5Unsubstituted 7-azaindole4-step linear synthesisProof-of-concept hybridization
HalogenatedMeriolin 10 (4-Br), Meriolin 11 (5-Br)C4/C5 brominationSandmeyer brominationImproved potency but metabolic vulnerability
Alkoxy SeriesMeriolin 7 (4-OR)C4 alkoxy extensionMasuda borylation-Suzuki couplingEnhanced bioavailability & kinase selectivity
AminopyridylMeriolin 16, 36Pyrimidine→aminopyridineOne-pot MBSC sequenceNanomolar cytotoxicity

Molecular Design Evolution: The trajectory from variolin B to Meriolin 7 exemplifies rational pharmacophore engineering. Where variolin B's complex pentacyclic system limited synthetic optimization, Meriolin 7's modular 7-azaindole core enabled systematic exploration of C4 substitutions. The 4-alkoxy modification specifically addresses the pharmacokinetic-pharmacodynamic disconnect observed in early meriolins—retaining nanomolar CDK affinity (inherited from variolin B's 2-aminopyrimidine motif) while introducing membrane-permeable sidechains (inspired by meridianin's lipophilic halogenation). This hybrid architecture positions Meriolin 7 as a balanced inhibitor with optimized drug-like properties [6] [9] [10].

Structural Biology Perspective: Crystallographic studies of early meriolins reveal how Meriolin 7's design capitalizes on kinase active-site topology. The 7-azaindole nitrogen forms a critical hydrogen bond with CDK2's hinge residue Leu83—an interaction impossible with meridianins' all-carbon indole. Meanwhile, the 4-alkoxy sidechain projects into the hydrophobic pocket II adjacent to the ATP-binding site, a region underutilized by variolin B. This dual-targeting strategy explains Meriolin 7's enhanced kinase inhibition versus predecessors: where variolin B binds CDK2 with Kd=220nM, Meriolin 7 achieves Kd<50nM through supplemental van der Waals contacts from its alkoxy extension [4] [9].

Properties

Product Name

Meriolin 7

IUPAC Name

4-[4-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

InChI

InChI=1S/C14H15N5O2/c1-20-6-7-21-11-3-5-16-13-12(11)9(8-18-13)10-2-4-17-14(15)19-10/h2-5,8H,6-7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

NFOHQNIARGGZFN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.